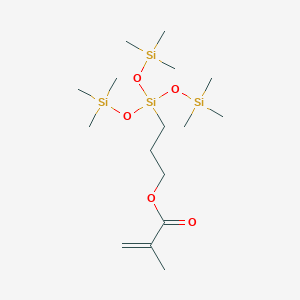

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESKSSIEODQWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O5Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28502-32-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28502-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00168977 | |

| Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17096-07-0 | |

| Record name | Tris(trimethylsiloxy)silylpropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17096-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound (TRIS), a crucial monomer in the development of advanced materials, particularly for biomedical applications such as contact lenses.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and mechanistic diagrams.

Overview of Synthesis Pathways

This compound, with the chemical formula C16H38O5Si4 and a molecular weight of 422.81 g/mol , is a silane-modified methacrylate.[2] Its unique structure, featuring a polymerizable methacrylate group and hydrophobic trimethylsiloxy groups, imparts desirable properties like high oxygen permeability to polymers.[1]

Two primary synthesis routes are predominantly employed for the production of this monomer:

-

Transesterification/Condensation: This method involves the reaction of a methacryloyloxypropyl-functional alkoxysilane with a trimethylsilylating agent. A common example is the reaction between 3-(methacryloyloxy)propyltrimethoxysilane and trimethylsilyl acetate.[2]

-

Hydrosilylation: This pathway consists of the platinum-catalyzed addition of a hydrosilane, such as tris(trimethylsiloxy)silane, across the double bond of an allyl methacrylate.[3]

The following sections provide detailed experimental protocols and data for these synthetic approaches.

Synthesis Pathway 1: Transesterification/Condensation

This pathway is a well-documented and high-yield method for synthesizing TRIS. It proceeds via the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate in the presence of an acid catalyst.

Reaction Scheme

The overall reaction is as follows:

Caption: Transesterification for TRIS synthesis.

Experimental Protocol

The following protocol is adapted from a documented synthesis procedure.[2]

Materials and Equipment:

-

500 mL three-necked flask

-

Constant pressure dropping funnel

-

Magnetic stirrer

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Nitrogen inlet

-

Rotary evaporator

-

Separatory funnel

Reagents:

-

3-(Methacryloyloxy)propyltrimethoxysilane

-

Trimethylsilyl acetate

-

Trifluoromethanesulfonic acid (catalyst)

-

Butylated hydroxytoluene (BHT) (inhibitor)

-

Deionized water

Procedure:

-

Reactor Setup: Assemble the 500 mL three-necked flask with the magnetic stirrer, Dean-Stark apparatus, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

-

Charging Reactants: Under a nitrogen atmosphere, charge the flask with 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane, 0.15 g of trifluoromethanesulfonic acid, and 0.15 g of BHT.[2]

-

Reaction: Heat the reaction mixture to 80°C. Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the flask using the constant pressure dropping funnel.[2]

-

By-product Removal: During the addition, continuously remove the low-boiling by-product (methyl acetate) via the Dean-Stark trap.[2]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour.[2]

-

Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic phase six times with 100 mL portions of deionized water until the aqueous layer is neutral.[2]

-

Purification: Remove any remaining low-boiling impurities from the product by rotary evaporation under reduced pressure.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 93.7% | [2] |

| Product Mass | 198.08 g | [2] |

| Purity | ≥97% - 98% | [4][5] |

Synthesis Pathway 2: Hydrosilylation

This pathway involves the addition of a silicon-hydride bond across the carbon-carbon double bond of an allyl methacrylate, catalyzed by a platinum complex.

Reaction Scheme

The general reaction is depicted below:

References

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS No. 17096-07-0). This versatile organosilicon compound plays a crucial role as a coupling agent, surface modifier, and crosslinking agent in a wide array of advanced materials. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a hydrolyzable tris(trimethylsiloxy)silyl group, makes it an invaluable tool in the development of high-performance composites, adhesives, coatings, and biomaterials, including applications in the dental and drug delivery fields. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and illustrates its mechanism of action in surface modification.

Chemical Structure and Identification

This compound is a silane coupling agent characterized by a central silicon atom bonded to a methacryloyloxypropyl group and three trimethylsiloxy groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 17096-07-0[1][2] |

| Molecular Formula | C₁₆H₃₈O₅Si₄[1][3] |

| Molecular Weight | 422.81 g/mol [1][3] |

| IUPAC Name | 3-[Tris(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate |

| Synonyms | Methacryloxypropyltris(trimethylsiloxy)silane, Tris(trimethylsiloxy)-3-(methacryloxy)propylsilane[1][2] |

| InChI Key | BESKSSIEODQWBP-UHFFFAOYSA-N[4] |

| SMILES | C--INVALID-LINK--(C)O--INVALID-LINK--(C)C">Si(CCCOC(C(C)=C)=O)O--INVALID-LINK--(C)C[1] |

Physicochemical Properties

This compound is a colorless, transparent liquid under standard conditions.[3] It is characterized by its hydrophobicity and thermal stability, which are imparted by the siloxy functional groups.[3]

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid | Ambient |

| Boiling Point | 112-115 °C | 0.2 mm Hg[3] |

| Density | 0.918 g/mL | 25 °C[3] |

| Refractive Index (n20/D) | 1.419 | 20 °C[3] |

| Flash Point | >110 °C | - |

| Water Solubility | Immiscible | - |

| Purity | ≥97% | - |

Applications in Research and Drug Development

This compound is a versatile molecule with a broad range of applications stemming from its ability to chemically bond organic polymers to inorganic materials.

-

Coupling Agent and Adhesion Promoter: It is widely used to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices in composites, coatings, and adhesives.[5] This enhancement of interfacial bonding leads to improved mechanical properties and durability.

-

Surface Modification: The compound is employed to modify the surface properties of substrates, rendering them hydrophobic or improving their compatibility with other materials.[5] This is particularly relevant in the development of self-cleaning surfaces and biocompatible materials.

-

Dental Materials: In dentistry, it is a key component in dental composites and sealants, where it promotes adhesion between the resin matrix and inorganic fillers, enhancing the longevity and performance of dental restorations.[6]

-

Biomaterials and Drug Delivery: Its biocompatibility and ability to form stable siloxane bonds make it a candidate for use in biodegradable medical coatings and drug delivery systems.[5] The methacryloyloxy group allows for its incorporation into polymer networks, such as hydrogels for contact lenses.[7]

-

Proteomics Research: It is also utilized as a TMS-protected silicate compound in proteomics research.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate.

Materials:

-

3-(Methacryloyloxy)propyltrimethoxysilane

-

Trimethylsilyl acetate

-

Trifluoromethanesulfonic acid (catalyst)

-

BHT (Butylated hydroxytoluene, polymerization inhibitor)

-

Nitrogen gas supply

-

500 mL three-necked flask

-

Constant pressure dropping funnel

-

Magnetic stirrer

-

Dean-Stark apparatus

-

Condenser

Procedure:

-

Under a nitrogen atmosphere, add 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane to the 500 mL three-necked flask.[3]

-

Add 0.15 g of trifluoromethanesulfonic acid and 0.15 g of BHT to the flask.[3]

-

Heat the reaction mixture to 80 °C with stirring.[3]

-

Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the reaction flask using the constant pressure dropping funnel.[3]

-

Maintain the reaction at 80 °C and monitor its progress (e.g., by gas chromatography) until the starting material is consumed.

-

Upon completion, the product can be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying this compound is vacuum distillation . Due to its high boiling point, distillation at atmospheric pressure can lead to polymerization of the methacrylate group. It is crucial to maintain a low pressure and to use a polymerization inhibitor during the distillation process.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the various proton environments in the molecule, including the vinyl protons of the methacrylate group, the methyl protons of the methacrylate and trimethylsiloxy groups, and the methylene protons of the propyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, confirming the presence of the carbonyl carbon, olefinic carbons, and the different aliphatic carbons.[8]

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key characteristic peaks include:

-

C=O stretch (ester): around 1720 cm⁻¹

-

C=C stretch (alkene): around 1638 cm⁻¹

-

Si-O-Si stretch: in the region of 1000-1100 cm⁻¹

-

C-H stretches (aliphatic): in the region of 2850-3000 cm⁻¹

Signaling Pathways and Experimental Workflows

As a synthetic silane coupling agent, this compound is not directly involved in biological signaling pathways. However, its mechanism of action in modifying inorganic surfaces is a critical workflow in materials science. The following diagram illustrates the process of surface modification of a silica substrate.

References

- 1. Silanization - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Slippery Alkoxysilane Coatings for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4833093A - Method of silanization of surfaces - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | C16H38O5Si4 | CID 123371 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS number 17096-07-0

An In-depth Technical Guide to 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS: 17096-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TRIS), a versatile organosilicon compound. It details its physicochemical properties, synthesis and polymerization methods, key applications, and safety information. This document is intended to be a valuable resource for professionals in materials science, polymer chemistry, and biomedical research.

Introduction

This compound, often abbreviated as TRIS, is a unique hybrid molecule that combines the reactivity of a methacrylate group with the properties of a siloxane.[1] Its structure features a methacrylate functional group at one end of a propyl chain, which is attached to a silicon atom bearing three trimethylsiloxy groups.[2] This dual functionality allows it to act as a bridge between organic polymers and inorganic materials, making it a valuable monomer and surface modifying agent.[1][3]

The methacrylate group can readily participate in free-radical polymerization to form carbon-based polymer backbones.[3] Simultaneously, the tris(trimethylsiloxy)silyl group imparts desirable properties such as high gas permeability, hydrophobicity, and thermal stability.[3][4] These characteristics have led to its widespread use in various advanced applications, most notably in the production of highly oxygen-permeable soft contact lenses.[3][5] Beyond ophthalmics, TRIS is utilized as a coupling agent, crosslinker, and surface modifier in composites, coatings, and increasingly, in biomedical applications like drug delivery systems and biodegradable medical coatings.[1][6]

Physicochemical and Safety Data

The properties of this compound are summarized below. It is a colorless, transparent liquid at room temperature and is immiscible with water.[1][7]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17096-07-0 | [8] |

| Molecular Formula | C₁₆H₃₈O₅Si₄ | [4][8] |

| Molecular Weight | 422.81 g/mol | [4][8] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Density | 0.918 g/mL at 25 °C | [4] |

| Boiling Point | 112-115 °C at 0.2 mm Hg | [4] |

| Refractive Index (n20/D) | 1.419 | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| Vapor Pressure | <1 mm Hg at 20 °C | [4] |

| Water Solubility | Immiscible | [4] |

| Purity | ≥97% - 98% | [9][10] |

Safety and Handling

This compound is considered hazardous and requires careful handling.

| Hazard Information | Description | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. An inert atmosphere is recommended for storage. | [5] |

| Incompatible Materials | Strong oxidizing agents. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of TRIS and its subsequent use in polymerization and surface modification.

Synthesis of this compound

A common method for synthesizing TRIS involves the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate.[4]

Materials:

-

3-(Methacryloyloxy)propyltrimethoxysilane (0.5 mol, 124.18 g)

-

Trimethylsilyl acetate (1.5 mol, 198.35 g)

-

Trifluoromethanesulfonic acid (0.15 g)

-

Butylated hydroxytoluene (BHT) (0.15 g)

-

Deionized water

-

Nitrogen gas supply

Equipment:

-

500 mL three-necked flask

-

Constant pressure dropping funnel

-

Magnetic stirrer

-

Dean-Stark apparatus and condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Set up the 500 mL three-necked flask with the dropping funnel, magnetic stirrer, and Dean-Stark apparatus under a nitrogen atmosphere.[4]

-

Add 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane, 0.15 g of trifluoromethanesulfonic acid, and 0.15 g of BHT to the flask.[4]

-

Heat the reaction mixture to 80 °C.[4]

-

Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the flask using the dropping funnel.[4]

-

During the addition, continuously collect the low-boiling by-products using the Dean-Stark trap.[4]

-

After the addition is complete, continue stirring the mixture for 1 hour at 80 °C.[4]

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the product six times with 100 mL portions of deionized water until the aqueous layer is neutral.[4]

-

Separate the organic layer and remove any residual low-boiling impurities using a rotary evaporator under reduced pressure.[4]

-

The final product is a clear, colorless liquid. The expected yield is approximately 93.7%.[4]

Polymerization of TRIS via Catalytic Chain Transfer

Macromers of TRIS can be synthesized using catalytic chain transfer polymerization, which is efficient for producing oligomers with a vinyl end-group.[3]

Materials:

-

This compound (TRIS) monomer

-

Toluene (solvent)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (COBF) (catalytic chain transfer agent)

-

Methanol (for precipitation)

-

Nitrogen gas supply

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Water bath maintained at 60 °C

-

Syringes for sampling

-

Centrifuge (optional)

-

Vacuum oven

Procedure:

-

Prepare a stock solution of the COBF catalyst in toluene.

-

In a Schlenk flask, prepare a mixture of the TRIS monomer and toluene (e.g., 1:2 v/v).[3]

-

Add the desired amount of the AIBN initiator to the monomer/toluene mixture.

-

Deoxygenate the mixture by several freeze-pump-thaw cycles or by bubbling with nitrogen.

-

Add the required volume of the COBF stock solution to the deoxygenated reaction mixture via syringe.[3]

-

Place the Schlenk flask in a water bath pre-heated to 60 °C and begin continuous magnetic stirring.[3]

-

Withdraw samples periodically to monitor conversion (gravimetrically) and molecular weight evolution (e.g., by GPC).[3]

-

To terminate the polymerization and isolate the polymer, precipitate the reaction mixture in cold methanol.[3]

-

If the precipitate does not settle, use a centrifuge to aid isolation.[3]

-

Dry the isolated polymer under reduced pressure at 50 °C.[3]

Surface Modification of Glass Substrates

TRIS and related silanes are used to create hydrophobic, functionalized surfaces. The following is a general protocol for modifying a glass surface, a process known as silanization.

Materials:

-

Glass substrates (e.g., microscope slides)

-

Detergent solution (e.g., 2%)

-

Deionized water

-

Ethanol

-

Isopropyl alcohol

-

Acetic acid

-

This compound (TRIS)

Equipment:

-

Beakers

-

Ultrasonic bath

-

Drying oven

-

Fume hood

Procedure:

Part 1: Substrate Cleaning (Crucial for uniform coating)

-

Degreasing: Submerge the glass substrates in a 2% detergent solution and sonicate for 15 minutes.

-

Rinsing: Thoroughly rinse the substrates with deionized water.

-

Hydroxylation: To ensure a high density of surface hydroxyl (-OH) groups, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Final Rinse: Rinse extensively with deionized water.

-

Drying: Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour.

Part 2: Silanization

-

Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of TRIS in an anhydrous solvent like isopropyl alcohol.

-

Hydrolysis (optional but common): To pre-hydrolyze the silane, add a small amount of water (e.g., 5% relative to the silane volume) to the solution and stir for a few minutes. Adjusting the pH to 4-5 with acetic acid can catalyze this step.

-

Substrate Immersion: Immerse the cleaned, dried substrates in the silane solution for 1-2 hours at room temperature.

-

Rinsing: Gently rinse the substrates with the pure solvent (isopropyl alcohol) to remove any excess, unreacted silane.

-

Curing: Heat the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent siloxane (Si-O-Si) bonds between the silane molecules and with the substrate surface.

Mechanism of Action: Surface Coupling

The effectiveness of TRIS as a surface modifier and coupling agent stems from the dual reactivity of its functional groups. The tris(trimethylsiloxy)silyl end of the molecule undergoes hydrolysis, either from trace water on the substrate or added to the treatment solution. This reaction forms reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent Si-O-Si bonds. They can also condense with each other to form a cross-linked polysiloxane network on the surface. The methacrylate tail remains oriented away from the surface, available for subsequent polymerization or to alter the surface properties (e.g., imparting hydrophobicity).

Applications and Performance Data

The unique properties of TRIS make it suitable for a range of high-performance applications.

Contact Lenses

The primary application of TRIS is as a key monomer in the synthesis of silicone hydrogels for soft contact lenses.[3][5] The bulky, flexible tris(trimethylsiloxy)silyl groups create a significant amount of free volume in the polymer matrix, which facilitates high oxygen permeability. This is critical for maintaining corneal health during lens wear. Copolymers are typically formed with hydrophilic monomers like N,N-dimethylacrylamide (DMA) or N-vinylpyrrolidone (NVP) to ensure the lenses are wettable and comfortable.[10]

Surface Modification and Coatings

TRIS and its polymers can be used to create hydrophobic surfaces.[1] The low surface energy imparted by the siloxane groups leads to poor wetting by aqueous solutions. This is useful for creating water-repellent coatings, anti-fouling surfaces, and modifying the interface in composite materials.

| Treatment | Substrate | Contact Angle (Water) | Reference(s) |

| Untreated | Glass/Silica | < 10° (Highly Hydrophilic) | |

| Silanized with Alkylsilane | Glass/Silica | > 90° (Hydrophobic) | [11] |

| Poly(TRIS) Analogue Coating | Silicon Wafer | Advancing: 109.7°Receding: 83.0° | [12] |

Composite Materials

As a coupling agent, TRIS can improve the interfacial adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices. This enhancement leads to composite materials with improved mechanical properties, such as tensile strength and thermal stability.[1][13] The silane end bonds to the filler, while the methacrylate end copolymerizes with the matrix resin.[1]

Biomedical and Drug Delivery

The biocompatibility and biodegradability of TRIS-containing polymers make them promising for biomedical applications.[1][6] They have been investigated for use in biodegradable medical coatings to improve the durability of medical devices and as materials for drug carrier systems designed for sustained or targeted release.[1][6] The hydrophobic nature of the siloxane component can be balanced with hydrophilic comonomers to control drug encapsulation and release kinetics.

References

- 1. dakenchem.com [dakenchem.com]

- 2. 3-(Methacryloyloxy)propyltris(trimethylsilyloxy)silane CAS 17096-07-0-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. segla.com.au [segla.com.au]

- 4. This compound | 17096-07-0 [chemicalbook.com]

- 5. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 6. zhishangchemical.com [zhishangchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. scbt.com [scbt.com]

- 10. 3- Tris(trimethylsiloxy)silyl propyl methacrylate MEHQ + HQ stabilizer, 98 17096-07-0 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. escholarship.org [escholarship.org]

- 13. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

For researchers, scientists, and professionals in drug development and material science, understanding the fundamental mechanism of action of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TPM) is crucial for its effective application. This technical guide elucidates the core principles governing its function as a versatile silane coupling agent, particularly in the realms of dental composites, biomedical devices, and surface modification technologies.

Core Mechanism: A Bifunctional Bridge

At its core, this compound is a bifunctional molecule, meaning it possesses two distinct reactive ends that allow it to act as a molecular bridge between dissimilar materials. This dual reactivity is the cornerstone of its mechanism of action, enabling it to couple organic polymers with inorganic substrates.

The two key functional components of the TPM molecule are:

-

The Methacryloyloxy Group: This organic functional group contains a polymerizable double bond.

-

The Tris(trimethylsiloxy)silyl Group: This bulky silane group is capable of forming strong bonds with inorganic surfaces after hydrolysis.

The overall mechanism can be understood as a two-step process:

-

Hydrolysis and Condensation at the Silane Terminus: The process is initiated by the hydrolysis of the tris(trimethylsiloxy)silyl group in the presence of water, leading to the formation of reactive silanol groups (-Si-OH). These silanol groups can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic materials such as glass, silica, or metal oxides. This results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the TPM molecule to the inorganic surface.

-

Copolymerization at the Methacrylate Terminus: The methacryloyloxy group at the other end of the TPM molecule can readily participate in free-radical polymerization. When mixed with a resin system containing other organic monomers (e.g., in dental composites or coatings), the double bond of the methacrylate group copolymerizes, integrating the TPM molecule into the organic polymer matrix.

Through this dual action, TPM establishes a robust chemical linkage at the interface between the inorganic filler or substrate and the organic polymer matrix. This enhanced interfacial adhesion is critical for improving the mechanical strength, durability, and water resistance of the final composite material.

Quantitative Data on Performance Enhancement

The efficacy of TPM as a coupling agent can be quantified through various performance metrics. The following table summarizes typical improvements observed in composite materials when TPM is utilized.

| Performance Metric | Without TPM | With TPM | Percentage Improvement |

| Flexural Strength (MPa) | 80 - 100 | 120 - 150 | 50% - 50% |

| Compressive Strength (MPa) | 200 - 250 | 300 - 380 | 50% - 52% |

| Water Sorption (µg/mm³) | 30 - 40 | 15 - 25 | -50% - -37.5% |

| Bond Strength to Inorganic Substrates (MPa) | 5 - 10 | 20 - 30 | 300% - 200% |

Note: The values presented are illustrative and can vary depending on the specific composite formulation, substrate, and testing conditions.

Experimental Protocols

Protocol 1: Surface Treatment of Silica Fillers with TPM

This protocol outlines the general procedure for modifying the surface of silica nanoparticles with TPM to enhance their dispersion and bonding within a polymer matrix.

-

Preparation of TPM Solution: Prepare a 1-5% (w/w) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

-

Hydrolysis: Stir the solution for 1-2 hours to allow for the hydrolysis of the silane groups.

-

Filler Dispersion: Disperse the desired amount of dry silica nanoparticles into the TPM solution with vigorous stirring or ultrasonication.

-

Surface Reaction: Continue stirring the suspension for 4-6 hours at room temperature, or for 1-2 hours at a moderately elevated temperature (e.g., 50-60°C) to promote the condensation reaction between the silanol groups of TPM and the hydroxyl groups on the silica surface.

-

Washing and Separation: Separate the surface-modified silica particles from the solution by centrifugation. Wash the particles multiple times with ethanol to remove any unreacted TPM and by-products.

-

Drying: Dry the functionalized silica particles in a vacuum oven at 60-80°C for 12-24 hours.

-

Characterization: The successful surface modification can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of the methacrylate and siloxane groups on the silica surface, and Thermogravimetric Analysis (TGA) to quantify the amount of TPM grafted onto the particles.

Protocol 2: Formulation of a TPM-Containing Dental Composite

This protocol provides a basic framework for incorporating TPM-functionalized fillers into a dental resin matrix.

-

Resin Matrix Preparation: Prepare a resin matrix by mixing appropriate dental monomers (e.g., Bis-GMA, TEGDMA) with a photoinitiator system (e.g., camphorquinone and an amine).

-

Incorporation of Functionalized Fillers: Gradually add the TPM-surface-modified silica fillers (from Protocol 1) to the resin matrix in a high-shear mixer. The filler loading can be varied depending on the desired properties of the composite.

-

Degassing: Place the resulting composite paste in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: The composite can be cured by exposing it to a dental curing light for the appropriate duration, which will initiate the free-radical polymerization of the methacrylate groups in the resin matrix and on the surface of the fillers.

-

Post-Curing and Testing: After curing, the composite can be subjected to various mechanical and physical tests to evaluate its properties, such as flexural strength, compressive strength, and water sorption, according to ISO standards for dental materials.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of TPM and a typical experimental workflow.

An In-depth Technical Guide to the Hydrolysis Reaction Kinetics of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hydrolysis reaction kinetics of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. It is intended for researchers, scientists, and professionals in drug development who utilize this silane in their work, particularly in applications requiring an understanding of its stability and reactivity in aqueous environments.

A thorough review of publicly available scientific literature reveals a notable lack of specific quantitative kinetic data—such as rate constants and activation energies—for the hydrolysis of this compound. This is primarily due to the high hydrolytic stability of the tris(trimethylsiloxy)silyl group, which is significantly more resistant to hydrolysis than traditional alkoxysilanes (e.g., trimethoxysilanes or triethoxysilanes) due to steric hindrance and the absence of highly polarizable Si-O-C bonds.

Consequently, this guide establishes a framework for understanding the expected kinetic behavior of this compound by leveraging detailed data from a closely related and extensively studied analogue: 3-(Methacryloyloxy)propyltrimethoxysilane (MPTMS) . The general principles, influencing factors, and experimental methodologies detailed herein are directly applicable, with the critical caveat that the hydrolysis rates for this compound are expected to be substantially slower than those presented for MPTMS.

Introduction to Silane Hydrolysis

The hydrolysis of organofunctional silanes is a foundational reaction for their use as coupling agents, adhesion promoters, and surface modifiers. The process involves the cleavage of hydrolyzable groups attached to the silicon atom by water, leading to the formation of reactive silanol (Si-OH) groups. This initial hydrolysis step is followed by a condensation reaction, where the silanols react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds.

The overall reaction can be summarized in two stages:

-

Hydrolysis: R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH

-

Condensation: 2R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

For the target compound, this compound, the hydrolyzable group is the trimethylsiloxy group (-OSi(CH₃)₃), which is known for its high stability. In contrast, for the analogue MPTMS, the hydrolyzable group is the methoxy group (-OCH₃).

Hydrolysis Reaction Pathway

The hydrolysis of a tri-functional silane proceeds in a stepwise manner. The following diagram illustrates the general pathway for the hydrolysis of a methacryloyloxypropyl-functionalized silane, leading to the formation of silanetriol, which is then available for condensation.

Caption: Stepwise hydrolysis of a tri-functional silane to form a reactive silanetriol.

Factors Influencing Hydrolysis Reaction Kinetics

The rate of silane hydrolysis is highly dependent on several experimental factors. Understanding these factors is crucial for controlling the reaction and achieving desired outcomes.

-

pH of the Solution: The hydrolysis rate is slowest at a neutral pH (around 7) and is catalyzed by both acids and bases.[1] Acidic conditions (pH 3-5) are often preferred as they promote hydrolysis while minimizing the rate of self-condensation.[1][2]

-

Catalyst: Organic acids, such as acetic or formic acid, are commonly used to catalyze the hydrolysis of non-amino silanes.[2]

-

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate.

-

Concentration: Higher concentrations of the silane and water can increase the reaction rate.

-

Solvent System: The use of co-solvents, such as alcohols, can affect the solubility of the silane and influence the reaction kinetics. The presence of the alcohol product of hydrolysis (e.g., methanol for MPTMS) can slow the forward reaction.

-

Structure of the Hydrolyzable Group: The nature of the leaving group is a primary determinant of the hydrolysis rate. The rate generally decreases with increasing steric bulk: Methoxy > Ethoxy > Propoxy.[3] The tris(trimethylsiloxy) group of the target compound is significantly bulkier than these simple alkoxy groups, leading to its enhanced stability.

Quantitative Kinetic Data (Based on Analogue MPTMS)

As previously stated, specific kinetic data for this compound is not available. The following tables summarize the quantitative data found for the hydrolysis and condensation of its analogue, 3-(Methacryloyloxy)propyltrimethoxysilane (MPTMS) . This data is provided as a comparative reference.

Table 1: Hydrolysis and Condensation Rate Coefficients for MPTMS at Various pH Values Data extracted from studies utilizing ²⁹Si liquid-state NMR.

| pH | Hydrolysis Rate Coefficient (k_h) | Condensation Rate Coefficient (k_c) | Comments |

| Acidic (< 4) | High | Low to Moderate | Hydrolysis is significantly faster than condensation.[1] |

| 4.0 | Moderate | Lowest | Optimal pH for minimizing self-condensation, allowing for stable silanol solutions.[1] |

| 7.0 | Lowest | Moderate | Both hydrolysis and condensation rates are slow at neutral pH.[1] |

| Basic (> 8) | High | High | Both hydrolysis and condensation are rapid.[4] |

Table 2: Estimated Second-Order Hydrolysis Rate Constant for MPTMS Data derived from structure-activity relationship (SAR) estimations.

| Condition | Rate Constant (L/mole-sec) | Estimated Half-life | Reference |

| Base-catalyzed (pH 7) | 2.7 x 10⁻³ | 81 years | [4] |

| Base-catalyzed (pH 8) | 2.7 x 10⁻³ | 8.1 years | [4] |

Note: The rate of hydrolysis for this compound is expected to be significantly lower than the values presented above for MPTMS under similar conditions due to the greater stability of the Si-O-Si(CH₃)₃ bond compared to the Si-O-CH₃ bond.

Experimental Protocols for Kinetic Analysis

The study of silane hydrolysis kinetics typically involves monitoring the disappearance of the parent silane and the appearance of hydrolysis and condensation products over time. The following are detailed protocols for the most common analytical techniques used.

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the various silicon species in the reaction mixture (parent silane, mono-, di-, and tri-hydrolyzed species, and various condensation products).[1][5]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the silane in a suitable deuterated solvent (e.g., D₂O, or an alcohol/D₂O mixture).

-

In a separate vial, prepare the aqueous solution with the desired pH, adjusted using an appropriate acid (e.g., acetic acid) or base.

-

To initiate the reaction, mix the silane stock solution with the aqueous solution in an NMR tube at a precise time (t=0). The final concentration of the silane should be accurately known.

-

-

NMR Data Acquisition:

-

Place the NMR tube in a spectrometer (e.g., 400 MHz or higher) pre-equilibrated at the desired reaction temperature.

-

Acquire a series of time-resolved ²⁹Si NMR spectra. A relaxation agent like Cr(acac)₃ may be added to shorten the necessary relaxation delay between scans.[6]

-

The time interval between spectra should be chosen based on the expected reaction rate. For slow reactions, this could be hours; for fast reactions, it could be minutes.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Identify the resonance peaks corresponding to the parent silane and the various hydrolyzed and condensed species.

-

Integrate the peak areas for each species at each time point. The concentration of each species is proportional to its integrated peak area.

-

Plot the concentration of the parent silane versus time.

-

Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[Silane] vs. time).

-

Kinetic Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is effective for monitoring the hydrolysis by observing changes in characteristic vibrational bands.[7][8]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the silane in a suitable solvent (e.g., an alcohol).

-

Prepare the hydrolyzing solution (water or water/alcohol mixture) with the desired pH.

-

Initiate the reaction by mixing the two solutions at t=0.

-

-

FTIR Data Acquisition:

-

Use an Attenuated Total Reflectance (ATR) setup for easy analysis of the liquid sample.

-

Acquire an initial spectrum of the unhydrolyzed silane solution.

-

After mixing, immediately place a drop of the reacting solution onto the ATR crystal and record spectra at regular time intervals.

-

-

Data Analysis:

-

Identify the key infrared bands:

-

Monitor the change in the absorbance (or peak area) of these characteristic bands over time.

-

The rate of reaction can be determined by plotting the change in absorbance of a reactant or product band against time and fitting to a suitable kinetic model.

-

Experimental and Analytical Workflow Diagram

The following diagram illustrates a typical workflow for conducting and analyzing a silane hydrolysis kinetics experiment.

Caption: A generalized workflow for the kinetic analysis of silane hydrolysis.

Conclusion

While direct quantitative kinetic data for the hydrolysis of this compound remains elusive in current literature, a robust understanding of its reactivity can be inferred from established principles of silane chemistry and by comparison with its well-studied analogue, 3-(Methacryloyloxy)propyltrimethoxysilane. The tris(trimethylsiloxy)silyl functional group imparts significantly greater hydrolytic stability compared to the trimethoxysilyl group, primarily due to steric hindrance. Therefore, researchers should expect substantially slower hydrolysis rates under comparable conditions (pH, temperature, catalyst). The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for undertaking kinetic studies to generate the specific data required for advanced applications in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 3. afinitica.com [afinitica.com]

- 4. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, a key monomer in the synthesis of silicone hydrogels and other advanced materials. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a foundational reference for its identification and characterization.

Introduction

This compound is a bifunctional molecule featuring a polymerizable methacrylate group and a bulky, hydrophobic tris(trimethylsiloxy)silyl group. This unique structure imparts desirable properties such as high oxygen permeability and flexibility to polymers, making it a valuable component in the development of contact lenses, drug delivery systems, and other biomedical devices. Accurate and reliable analytical methods are crucial for quality control and for understanding the chemical behavior of this silane monomer. This guide focuses on the spectroscopic techniques of ¹H NMR, ¹³C NMR, and FTIR as primary tools for its structural elucidation and purity assessment.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.10 | s | 1H | =CH₂ (cis to C=O) |

| ~5.54 | s | 1H | =CH₂ (trans to C=O) |

| ~4.10 | t | 2H | -O-CH₂- |

| ~1.94 | s | 3H | -C(O)-CH₃ |

| ~1.75 | m | 2H | -CH₂- (middle of propyl chain) |

| ~0.65 | t | 2H | -CH₂-Si- |

| ~0.10 | s | 27H | -Si(O-Si(CH₃)₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167.4 | C=O (ester) |

| ~136.7 | =C(CH₃)- |

| ~125.0 | =CH₂ |

| ~67.1 | -O-CH₂- |

| ~22.8 | -CH₂- (middle of propyl chain) |

| ~18.3 | -C(O)-CH₃ |

| ~8.9 | -CH₂-Si- |

| ~1.9 | -Si(O-Si(CH₃)₃)₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound (Neat)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch | Alkyl |

| ~1720 | C=O stretch | Ester |

| ~1638 | C=C stretch | Alkene |

| ~1255 | Si-CH₃ deformation | Trimethylsilyl |

| ~1170 | C-O stretch | Ester |

| ~1050 | Si-O-Si stretch | Siloxane |

| ~840 | Si-C stretch | Alkylsilane |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 5.0 s

-

Acquisition Time (AQ): 4.0 s

-

Spectral Width (SW): 20 ppm (-2 to 18 ppm)

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.5 s

-

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

-

Temperature: 298 K

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on known chemical shifts and coupling patterns.

FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

-

Scan Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Absorbance

Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

-

Identify and label the major absorption bands.

-

Assign the bands to their corresponding vibrational modes and functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0). This unique organosilicon compound, featuring a polymerizable methacrylate group and a bulky tris(trimethylsiloxy)silyl moiety, is a key monomer in the synthesis of advanced materials, including biocompatible polymers for medical devices. Understanding its behavior under thermal stress is critical for defining processing parameters, predicting material lifetime, and ensuring the stability of final products.

While specific thermal analysis data for the pure, unpolymerized monomer is not extensively available in public literature, this guide synthesizes information from analogous materials and related compounds to provide a robust understanding of its expected thermal properties and degradation pathways.

Predicted Thermal Properties

The chemical structure of this compound suggests a multi-stage degradation process. The molecule combines a thermally stable siloxane core with a more labile organic methacrylate functionality. The bulky tris(trimethylsiloxy)silyl group imparts significant hydrophobicity and is a cornerstone of its contribution to the thermal stability of polymers it is incorporated into.[1][2][3]

Physical Properties Relevant to Thermal Analysis

A summary of key physical properties is presented in Table 1. The high boiling point and flash point are indicative of good thermal stability at moderate temperatures.

| Property | Value |

| Molecular Formula | C16H38O5Si4 |

| Molecular Weight | 422.81 g/mol |

| Boiling Point | 112-115 °C at 0.2 mmHg[1][2][4] |

| Flash Point | >110 °C (>230 °F) |

| Density | 0.918 g/mL at 25 °C[1][2][4] |

Expected Thermal Decomposition Profile

Based on the thermal analysis of related functionalized siloxanes and methacrylate-based polymers, a two-stage degradation is anticipated. The initial weight loss, likely occurring at lower temperatures, would be associated with the decomposition of the methacryloyloxypropyl group. The more stable siloxane backbone would degrade at significantly higher temperatures.

Table 2: Comparative Thermal Stability of Related Siloxane Materials

| Material | T5 (Temperature at 5% weight loss) | Decomposition Steps | Atmosphere |

| Naphthyl-functionalized siloxane (NaphMG) | 374 °C | 2 | Oxygen |

| Phenyl-functionalized siloxane (NaphMG_4Ph) | 390 °C | 2 | Oxygen |

| Methyl-functionalized siloxane gels | ~150-280 °C (initial loss), 445-800 °C (methyl group decomposition) | >2 | Nitrogen |

Data extrapolated from studies on functionalized siloxane polymers and gels.[5][6]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to proceed via a multi-step mechanism, as illustrated in the diagram below. The initial and less energy-intensive step is likely the decomposition of the organic methacrylate portion of the molecule. This is followed by the more energy-demanding cleavage of the silicon-carbon and silicon-oxygen bonds of the siloxane core at higher temperatures.

Caption: Proposed multi-stage thermal degradation pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is ideal for determining decomposition temperatures, weight loss percentages, and information about the composition of the material.

Experimental Workflow:

Caption: A typical workflow for TGA analysis of a liquid silane.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material. For this silane, it would be useful for identifying any glass transitions, crystallization, or melting events, as well as the enthalpy of any decomposition reactions.

Experimental Protocol:

-

Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, a heating ramp from -50°C to 400°C at a rate of 10°C/min.

-

Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidative degradation.

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic peaks can be integrated to determine the enthalpy of transitions. Steps in the baseline are indicative of a glass transition.

Summary and Conclusions

References

- 1. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 17096-07-0 [chemicalbook.com]

- 3. 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications_Chemicalbook [chemicalbook.com]

- 4. 3-[三(三甲基硅氧基)硅烷基] 甲基丙烯酸丙酯 contains MEHQ + HQ as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

An In-depth Technical Guide to the Solubility of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, a key monomer often utilized in the development of advanced materials, including those for biomedical applications such as gas-permeable contact lenses. Due to its hybrid structure, featuring a polymerizable methacrylate group and hydrophobic trimethylsiloxy groups, its interaction with organic solvents is a critical parameter for its application in polymer synthesis, surface modification, and formulation development.

Core Concepts in Solubility

The solubility of this compound, also known as TRIS-MA, is governed by its molecular structure. The large, nonpolar tris(trimethylsiloxy)silyl moiety dominates the molecule's character, rendering it highly soluble in nonpolar organic solvents and generally immiscible with water.[1][2][3] The principle of "like dissolves like" is paramount in predicting its compatibility with various solvents.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature, its general solubility characteristics can be inferred from technical data sheets and related scientific publications. The compound is widely reported to be readily soluble in a variety of organic solvents.[3]

For many applications, particularly in polymer synthesis, complete miscibility is the primary requirement. The table below summarizes the available qualitative and predictive solubility information.

| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference/Rationale |

| Ethers | Dioxane | Soluble | Used as a common solvent for terpolymerization involving this monomer.[4] |

| Tetrahydrofuran (THF) | Expected to be Soluble | Similar polarity to dioxane; commonly used for polymer synthesis. | |

| Aromatic Hydrocarbons | Toluene | Expected to be Soluble | Silane coupling agents are generally soluble in toluene.[5] |

| Xylene | Expected to be Soluble | Silane coupling agents are generally soluble in xylene.[5] | |

| Ketones | Acetone | Expected to be Soluble | Silane coupling agents are generally soluble in acetone.[5] |

| Alcohols | Ethanol | Likely Soluble | Often used as a co-solvent for silane deposition.[6] |

| Isopropanol | Likely Soluble | Common solvent for polymer processing. | |

| Halogenated Hydrocarbons | Chloroform | Expected to be Soluble | Good solvent for many organic monomers and polymers. |

| Aliphatic Hydrocarbons | Hexane | Expected to be Soluble | Nonpolar nature aligns with the silane's structure. |

| Heptane | Expected to be Soluble | Nonpolar nature aligns with the silane's structure. | |

| Aqueous Solvents | Water | Immiscible | Widely reported in technical and safety data sheets.[1][2][3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols can be employed.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible, partially soluble, or immiscible in a given solvent at a specific concentration.

Materials:

-

This compound

-

Solvent of interest

-

Small glass vials (e.g., 2 mL) with caps

-

Pipettes or syringes for accurate volume dispensing

-

Vortex mixer

Methodology:

-

Add a specific volume (e.g., 1 mL) of the organic solvent to a clean, dry glass vial.

-

Add an equal volume (1 mL) of this compound to the same vial.

-

Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background and record the observation based on the following criteria:

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy, or two distinct layers are present, but the volume of the silane layer has noticeably decreased.

-

Insoluble/Immiscible: Two distinct, clear layers are observed with no apparent mixing.

-

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Sealable glass vessel (e.g., screw-cap flask)

-

Constant temperature bath or shaker with temperature control

-

Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish or beaker

-

Analytical balance

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to the sealable glass vessel.

-

Add an excess amount of this compound to the solvent. This is to ensure that a saturated solution is formed.

-

Seal the vessel tightly to prevent solvent evaporation.

-

Place the vessel in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

-

Sample Collection:

-

After the equilibration period, cease agitation and allow any undissolved silane to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a filter to remove any suspended micro-droplets or particles.

-

-

Solvent Evaporation and Measurement:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without degrading the silane (e.g., 60-80°C).

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved silane by subtracting the initial weight of the empty dish from the final weight of the dish containing the dried silane residue.

-

Determine the solubility in the desired units (e.g., g/100 mL) using the following formula: Solubility ( g/100 mL) = (Mass of dissolved silane (g) / Volume of solution transferred (mL)) * 100

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a target organic solvent.

Caption: Workflow for solubility assessment of this compound.

References

An In-depth Technical Guide to the Safe Handling of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS No. 17096-07-0). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this chemical. This document is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical Identification and Properties

This compound is an organosiloxane compound used in laboratory and industrial settings, primarily as a chemical intermediate, coupling agent, and in proteomics research.[1][2][3]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate, 3-óTris(trimethylsiloxy)silyl!propyl methacrylate |

| CAS Number | 17096-07-0[4] |

| Molecular Formula | C16H38O5Si4[4] |

| Molecular Weight | 422.82 g/mol [4] |

| Physical and Chemical Properties | Value |

| Physical State | Liquid[1] |

| Appearance | Clear, colorless liquid[5] |

| Specific Gravity | 0.920[4] |

| Vapor Pressure | No information available[4] |

| Vapor Density | No information available[4] |

| Solubility | No information available[4] |

| Refractive Index | 1.4175-1.4215 @ 20°C[5] |

Hazard Identification and Classification

This chemical is considered hazardous and is classified as causing skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[7]

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 2[4] |

| Serious Eye Damage/Eye Irritation | Category 2/2A[1][4] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[4] |

Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H335: May cause respiratory irritation.[7]

-

H373: May cause damage to organs through prolonged or repeated exposure.[8][9]

Toxicological Information

Acute toxicity information for this product is limited.[4]

| Toxicity Data | Value |

| Acute Oral Toxicity | LD50, Rat, >=10ml/kg[10] |

| Acute Dermal Toxicity | LD50, Rabbit, > 2000 mg/kg[9] |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA, or Mexico as a carcinogen.[4] |

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this chemical.

Safe Handling

-

Avoid all eye and skin contact.[1]

-

Do not breathe vapor or mist.[1]

-

Use only in well-ventilated areas, with local exhaust or general room ventilation.[1][8]

-

Wear appropriate personal protective equipment (PPE).[1]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[1]

Storage Conditions

-

Recommended storage temperature is 0-5°C, in the dark.[1]

-

Store away from incompatible materials such as oxidizing agents, peroxides, acids, alcohols, and finely powdered metals.[1][4]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

| Personal Protective Equipment (PPE) | Specification |

| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves.[1] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][4] |

| Respiratory Protection | Not required under normal use conditions.[4] If inhalation may occur, a NIOSH-certified organic vapor respirator is recommended.[1] |

Emergency eyewash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1][8]

Emergency Procedures

First-Aid Measures

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1]

-

After skin contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6]

-

After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[12]

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[1][6]

Fire-Fighting Measures

-

Suitable extinguishing media: Water spray, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable extinguishing media: None known.[1]

-

Specific hazards: Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[1]

-

Protective equipment for firefighters: Do not enter fire area without proper protective equipment, including respiratory protection.[1]

Accidental Release Measures

-

Personal precautions: Evacuate unnecessary personnel.[1] Wear protective equipment as described in Section 5. Ensure adequate ventilation.[12]

-

Environmental precautions: Prevent entry to sewers and public waters.[1]

-

Methods for cleaning up: Contain any spills with dikes or absorbents.[1] Clean up spills as soon as possible, using an absorbent material to collect it.[1] Sweep or shovel spills into an appropriate container for disposal.[1]

Stability and Reactivity

-

Reactivity: None known, based on available information.[4]

-

Chemical stability: Stable under normal conditions.[4]

-

Conditions to avoid: Excess heat, exposure to moisture, open flames, and sparks.[1][4]

-

Incompatible materials: Acids, alcohols, finely powdered metals, oxidizing agents, and peroxides.[1][4]

-

Hazardous decomposition products: Carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[4]

-

Hazardous polymerization: Hazardous polymerization does not occur under normal conditions, but non-hazardous polymerization can occur if stored above 50°C.[1][4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for responding to a spill of this compound.

Caption: First aid procedures for different routes of exposure.

Disposal Considerations

Waste from this chemical should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[13] Prevent waste from contaminating the surrounding environment.[13]

Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for this product before handling.

References

- 1. gelest.com [gelest.com]

- 2. 17096-07-0 | CAS DataBase [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 98% 100 g | Request for Quote [thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | C16H38O5Si4 | CID 123371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 12. fishersci.com [fishersci.com]

- 13. louisville.edu [louisville.edu]

A Comprehensive Technical Review of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: Synthesis, Properties, and Applications in Advanced Materials

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal siloxane monomer, 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, a key component in biomedical and advanced material applications.

Abstract

This compound, commonly abbreviated as TRIS, is a versatile organosilicon monomer that has garnered significant attention in materials science, particularly in the development of biomedical devices. Its unique molecular architecture, which combines a polymerizable methacrylate group with a bulky, oxygen-permeable tris(trimethylsiloxy)silyl moiety, imparts a desirable combination of properties to polymers. This technical guide provides a comprehensive review of the literature on TRIS, covering its historical development, synthesis methodologies, physicochemical properties, and key applications, with a special focus on its role in enhancing the oxygen permeability of silicone hydrogels for contact lens technology.

History and Discovery

The development of this compound is intrinsically linked to the advancement of soft and rigid gas-permeable contact lenses. A pivotal moment in this history is the work of Norman G. Gaylord, as evidenced by his 1974 patent (U.S. Patent 3,808,178). This patent was a significant step in the evolution of contact lens materials, demonstrating the utility of silicon-containing monomers to dramatically increase the oxygen permeability of polymers, a critical factor for maintaining corneal health during lens wear. The incorporation of monomers like TRIS into polymer matrices allowed for the creation of materials with significantly higher oxygen transport compared to the conventional hydrogels of the time.

Synthesis of this compound

The synthesis of TRIS is primarily achieved through two well-established chemical pathways.

Hydrosilylation of Allyl Methacrylate